molecular formula C19H11FN2O3 B11159369 3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate

3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate

Cat. No.: B11159369
M. Wt: 334.3 g/mol
InChI Key: AOCBWBCZMZNCKZ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate is a fluorinated heterocyclic compound featuring a benzisoxazole core substituted at the 3-position with a 4-fluorophenyl group and at the 6-position with an isonicotinate ester. This structure combines electron-withdrawing fluorine atoms, a rigid benzisoxazole scaffold, and a polar ester group, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H11FN2O3

Molecular Weight

334.3 g/mol

IUPAC Name

[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl] pyridine-4-carboxylate

InChI

InChI=1S/C19H11FN2O3/c20-14-3-1-12(2-4-14)18-16-6-5-15(11-17(16)25-22-18)24-19(23)13-7-9-21-10-8-13/h1-11H

InChI Key

AOCBWBCZMZNCKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=NC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate typically involves multiple steps, starting with the preparation of the benzisoxazole ringThe final step involves the esterification of the benzisoxazole derivative with isonicotinic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl isonicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the benzisoxazole ring facilitates its penetration into biological membranes. This compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Analysis :

  • Aliphatic vs. Aromatic Fluorination : The difluorocyclohexyl group in ’s compound increases lipophilicity, which may enhance blood-brain barrier penetration compared to aromatic fluorination .

Heterocyclic Core Variations

The benzisoxazole core distinguishes the target compound from benzoxazole, benzothiazole, and isoxazole derivatives:

Compound Name Core Structure Key Differences Impact References
4-(4-Fluorophenyl)-N-[2-[methyl-(1-methylpiperidin-4-yl)amino]-1,3-benzoxazol-5-yl]benzamide Benzoxazole core Oxygen instead of nitrogen in the fused ring Reduced hydrogen-bonding capacity; altered solubility
4-(4-Fluorophenyl)-N-[2-[methyl(2-piperidin-1-ylethyl)amino]-1,3-benzothiazol-6-yl]benzamide Benzothiazole core Sulfur atom instead of oxygen/nitrogen Increased polarizability; potential for disulfide bonding
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide Isoxazole core Non-fused isoxazole ring; dihydrobenzodioxin moiety Reduced planarity; modified pharmacokinetics

Analysis :

  • Benzoxazole vs. Benzisoxazole : The benzoxazole’s oxygen atom may reduce intermolecular hydrogen bonding compared to the benzisoxazole’s nitrogen, affecting solubility and target engagement .
  • Benzothiazole’s Sulfur Atom : Enhances polarizability, enabling stronger van der Waals interactions in hydrophobic environments .

Substituent Variations

The isonicotinate ester at the 6-position differentiates the target compound from analogues with alternative substituents:

Compound Name Substituent Key Differences Functional Impact References
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide Chlorophenyl group, acetamide substituent Chlorine instead of fluorine; acetamide vs. ester Increased steric bulk; altered hydrolysis rates
3-(difluoromethyl)-1-methylpyrazoline Difluoromethyl group Aliphatic fluorination; pyrazoline core Higher metabolic stability; altered pKa

Analysis :

  • Ester vs. Amide Groups : The isonicotinate ester in the target compound may undergo faster hydrolysis than acetamide derivatives, influencing bioavailability .

Pharmacokinetic and Bioactivity Differences

  • Piperidine-Containing Analogues : Compounds with piperidine moieties (e.g., ) show improved blood-brain barrier penetration due to increased basicity, unlike the target compound’s ester group .

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